molecular formula C14H17F3O3 B13365804 Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol

Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol

Cat. No.: B13365804
M. Wt: 290.28 g/mol
InChI Key: YTZFZOBVXNILDZ-JHJVBQTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol is a synthetic organic compound characterized by its cyclopentane ring substituted with a benzyloxy methyl group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclopentane ring: Starting from a suitable cyclopentane precursor, functional groups are introduced through various organic reactions.

    Introduction of the benzyloxy methyl group: This step may involve the use of benzyl alcohol and a suitable methylating agent under basic conditions.

    Addition of the trifluoromethoxy group: This could be achieved using trifluoromethoxy reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to simplify the structure or to remove specific functional groups.

    Substitution: The benzyloxy methyl and trifluoromethoxy groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a simpler alcohol or hydrocarbon.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Rel-(1R,2R,4R)-4-((benzyloxy)methyl)-2-(trifluoromethoxy)cyclopentan-1-ol can be compared with other cyclopentane derivatives:

    Similar Compounds: Cyclopentane derivatives with different substituents such as hydroxyl, methoxy, or halogen groups.

    Uniqueness: The presence of both benzyloxy methyl and trifluoromethoxy groups makes this compound unique, potentially imparting distinct chemical and physical properties.

Properties

Molecular Formula

C14H17F3O3

Molecular Weight

290.28 g/mol

IUPAC Name

(1R,2R,4R)-4-(phenylmethoxymethyl)-2-(trifluoromethoxy)cyclopentan-1-ol

InChI

InChI=1S/C14H17F3O3/c15-14(16,17)20-13-7-11(6-12(13)18)9-19-8-10-4-2-1-3-5-10/h1-5,11-13,18H,6-9H2/t11-,12-,13-/m1/s1

InChI Key

YTZFZOBVXNILDZ-JHJVBQTASA-N

Isomeric SMILES

C1[C@H](C[C@H]([C@@H]1O)OC(F)(F)F)COCC2=CC=CC=C2

Canonical SMILES

C1C(CC(C1O)OC(F)(F)F)COCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.